(R)-3-(Difluoromethoxy)pyrrolidine

Overview

Description

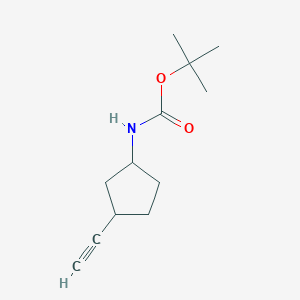

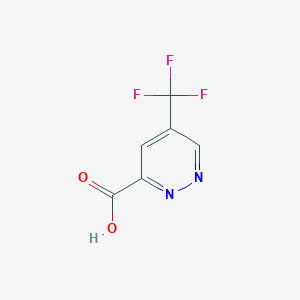

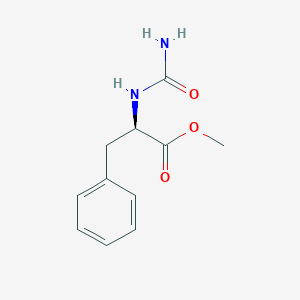

“®-3-(Difluoromethoxy)pyrrolidine” is an organic compound with the molecular formula C5H9F2NO . It has a molecular weight of 137.13 g/mol . The compound appears as a liquid .

Molecular Structure Analysis

The IUPAC name for this compound is (3R)-3-(difluoromethoxy)pyrrolidine . The Standard InchI is InChI=1S/C5H9F2NO/c6-5(7)9-4-1-2-8-3-4/h4-5-8H-1-3H2/t4-/m1/s1 . The SMILES representation is C1CNCC1OC(F)F .Physical And Chemical Properties Analysis

“®-3-(Difluoromethoxy)pyrrolidine” is a liquid . The boiling point and density are not available . The compound should be stored at a temperature of -10 °C .Scientific Research Applications

Organic Synthesis

®-3-(Difluoromethoxy)pyrrolidine is a valuable chiral building block in organic synthesis. It is particularly useful for introducing difluoromethoxy groups into target molecules, which can significantly influence the pharmacokinetic properties of drugs. This compound can be used to synthesize a variety of medications, including antibiotics, antivirals, and antidepressants .

Catalyst Development

In the field of catalysis, ®-3-(Difluoromethoxy)pyrrolidine may serve as a ligand or a structural motif in catalysts that facilitate asymmetric synthesis. This is crucial for producing enantiomerically pure substances, which are important in the pharmaceutical industry .

Ionic Liquid Crystals

The pyrrolidine ring, when functionalized appropriately, can be used to develop ionic liquid crystals (ILCs). These materials have higher electrochemical stability and are being explored for their potential applications in display technologies and electrochemical devices .

Enamine Formation

This compound can also be involved in the formation of enamines, which are intermediates in the synthesis of various organic compounds. Enamines are utilized in promoting aldol condensation of ketones and aldehydes, a reaction fundamental to organic chemistry .

Solvent Applications

Due to its polarity, ®-3-(Difluoromethoxy)pyrrolidine can act as a powerful solvent in the pharmaceutical and agrochemical industries. It can dissolve substances that are challenging to work with in other solvents, thus facilitating a range of chemical reactions and processes .

Medicinal Chemistry

In medicinal chemistry, ®-3-(Difluoromethoxy)pyrrolidine’s unique structure can be exploited to modify the biological activity of drug molecules. Its incorporation into drug design can lead to the development of new therapeutic agents with improved efficacy and reduced side effects .

Neurotransmitter Research

The pyrrolidine moiety is structurally similar to several neurotransmitters, making ®-3-(Difluoromethoxy)pyrrolidine a potential candidate for the study of neurological processes and the development of drugs targeting the central nervous system .

Agrochemical Development

Lastly, ®-3-(Difluoromethoxy)pyrrolidine can be used in the development of agrochemicals. Its structural features can be tailored to create compounds that act as herbicides, pesticides, or fungicides, contributing to the protection of crops and yield enhancement .

Safety And Hazards

The compound has been classified as dangerous . The hazard statements include H226 (flammable liquid and vapor), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . The precautionary statements include P210 (keep away from heat/sparks/open flames/hot surfaces), P233 (keep container tightly closed), P240 (ground/bond container and receiving equipment), P241 (use explosion-proof electrical/ventilating/lighting equipment), P242 (use only non-sparking tools), P243 (take precautionary measures against static discharge), P260 (do not breathe dust/fume/gas/mist/vapors/spray), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P370+P378 (In case of fire: Use dry sand, dry chemical or alcohol-resistant foam for extinction), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name |

(3R)-3-(difluoromethoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)9-4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENPMZAOUBNUCY-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(Difluoromethoxy)pyrrolidine | |

CAS RN |

1638784-49-2 | |

| Record name | (3R)-3-(difluoromethoxy)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

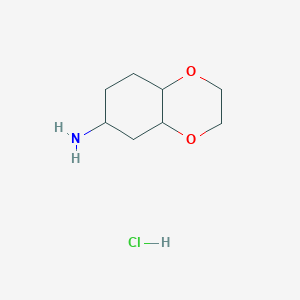

![6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1434586.png)

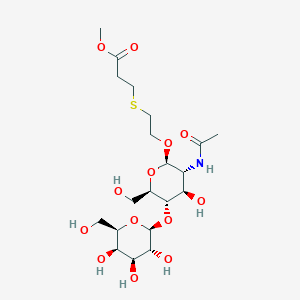

![(2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B1434587.png)

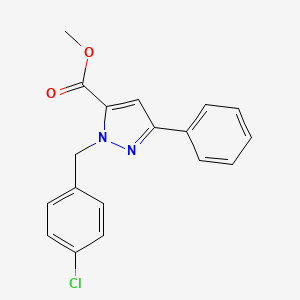

![4-(cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434604.png)